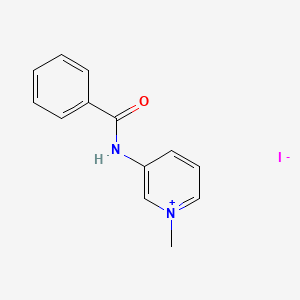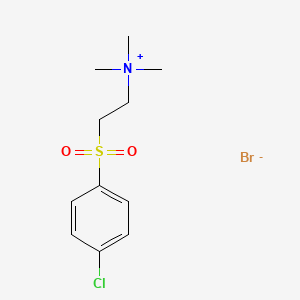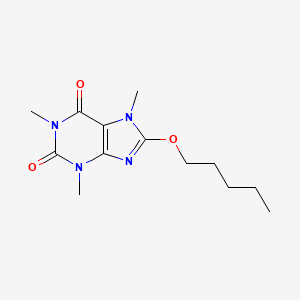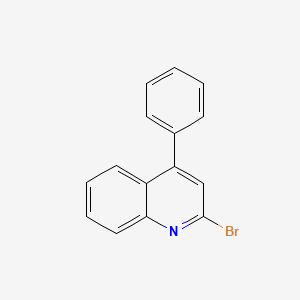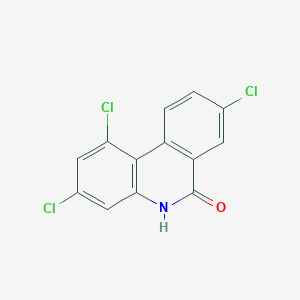
2-(4-Tert-butylphenoxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenoxy)ethyl acetate is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.3068 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an ethyl acetate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)ethyl acetate typically involves the reaction of 4-tert-butylphenol with ethylene oxide, followed by esterification with acetic anhydride. The reaction conditions generally include:
Alkylation: 4-tert-butylphenol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(4-tert-butylphenoxy)ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The raw materials used are commercially available, and the process is designed to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butylphenoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzoic acid or 4-tert-butylacetophenone.
Reduction: Formation of 2-(4-tert-butylphenoxy)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the phenoxy ring.
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenoxy)ethyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit monoamine oxidase (MAO) or interact with G protein-coupled receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (4-tert-butylphenoxy)acetate: Similar in structure but with an ethyl group instead of an acetate group.
4-tert-Butylphenoxyacetic acid: Contains a carboxylic acid group instead of an ester group.
4-tert-Butylphenoxyethanol: Contains an alcohol group instead of an ester group
Uniqueness
2-(4-Tert-butylphenoxy)ethyl acetate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
6807-12-1 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)ethyl acetate |
InChI |
InChI=1S/C14H20O3/c1-11(15)16-9-10-17-13-7-5-12(6-8-13)14(2,3)4/h5-8H,9-10H2,1-4H3 |
Clave InChI |
WYQODQADGFDSGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


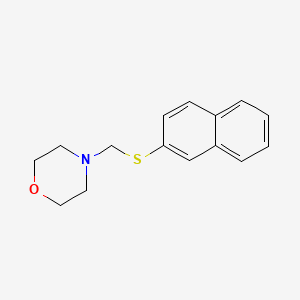

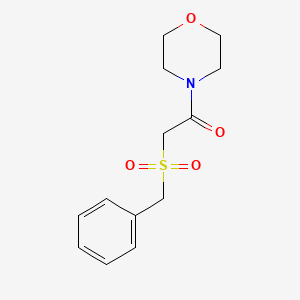
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
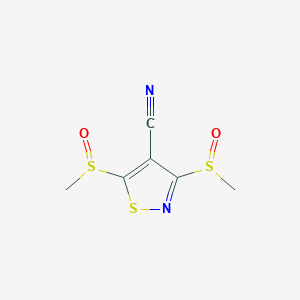
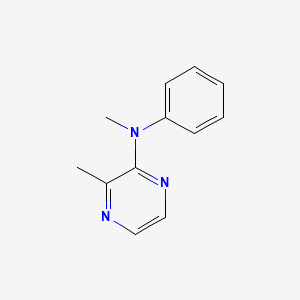

![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
